molecular formula C20H22N4O4S B2578344 1-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2319641-22-8

1-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2578344
CAS RN: 2319641-22-8
M. Wt: 414.48
InChI Key: URSZDEBHBSNDIW-UHFFFAOYSA-N
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Description

1-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis of Derivatives

Research by Shaterian and Mohammadnia (2012) focused on the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using basic ionic liquids as catalysts. This highlights the utility of pyrazol and dione functionalities in synthesizing heterocyclic compounds, which could be relevant for the chemical manipulation or synthesis of the target compound (Shaterian & Mohammadnia, 2012).

Heterocyclic Compound Synthesis

Vydzhak and Panchishin (2008) explored the synthesis of pyrrolo[2,3-d]pyrazole derivatives, demonstrating the versatility of pyrrolidine and pyrazole moieties in creating pharmacologically active heterocycles. This suggests potential for the compound to serve as a precursor or intermediate in the synthesis of bioactive molecules (Vydzhak & Panchishin, 2008).

Pharmaceutical Research Applications

El-Nabi (1997) described the cycloaddition reactions of pyrrol-2,3-diones, yielding novel heterocycles. The ability to generate diverse structures from pyrrolidine-dione derivatives underscores the potential pharmaceutical and medicinal chemistry applications of the compound (El-Nabi, 1997).

Potential Substance P Antagonists

Rogiers et al. (2001) discussed the stereoselective conversion of oxazin-2-ones into piperidine-2-carboxamides and related compounds, highlighting the role of piperidine and pyrrolidine structures in developing substance P antagonists, which are significant in pain management and neurodegenerative diseases (Rogiers et al., 2001).

properties

IUPAC Name

1-[4-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c25-19-8-9-20(26)23(19)14-4-6-18(7-5-14)29(27,28)24-15-2-3-16(24)13-17(12-15)22-11-1-10-21-22/h1,4-7,10-11,15-17H,2-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSZDEBHBSNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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